9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt
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Overview
Description
The compound 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is substituted with multiple functional groups, including aminoethoxy, carbamoyl, and ethylamino groups. The presence of trifluoroacetate and trifluoroacetic acid salt further enhances its chemical properties, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt involves multiple steps, starting from the preparation of the xanthylium core. The key steps include:
Formation of the xanthylium core: This involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions to form the xanthylium skeleton.
Introduction of aminoethoxy groups: The aminoethoxy groups are introduced through nucleophilic substitution reactions using 2-(2-(2-aminoethoxy)ethoxy)ethanol.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with isocyanates under controlled temperature and pH conditions.
Ethylamino substitution: The ethylamino groups are added through reductive amination reactions using ethylamine and reducing agents such as sodium cyanoborohydride.
Trifluoroacetate formation: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, forming corresponding oxides.
Reduction: Reduction reactions can target the carbamoyl and xanthylium core, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the xanthylium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in reactivity.
Substitution: Substituted products with modified functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detection due to its xanthylium core.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The xanthylium core allows for strong fluorescence, making it useful for imaging and detection. The aminoethoxy and carbamoyl groups facilitate binding to specific molecular targets, while the trifluoroacetate enhances solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthylium-based dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a different core structure.
Texas Red: A xanthylium derivative with distinct spectral properties.
Uniqueness
The compound 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt is unique due to its specific combination of functional groups, which provide enhanced solubility, stability, and binding affinity compared to other similar compounds.
Properties
Molecular Formula |
C36H42F6N4O8 |
---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
[9-[2-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) |
InChI Key |
YDYSXYIKNSWDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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